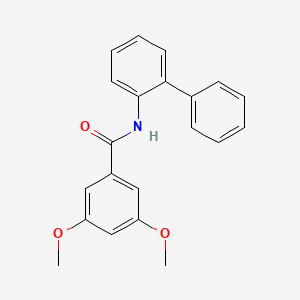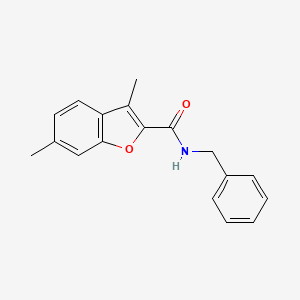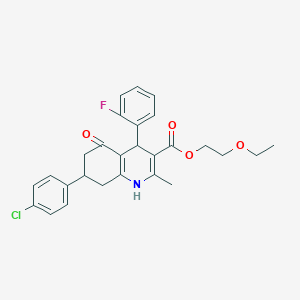
N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine, also known as 2C-I-NBOMe, is a synthetic compound that belongs to the family of phenethylamines. This compound is known for its potent psychedelic effects and has gained popularity among recreational drug users in recent years. However, its potential applications in scientific research are still being explored.
Wirkmechanismus
The mechanism of action of N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine involves binding to the serotonin 2A receptor, which leads to the activation of intracellular signaling pathways. This activation results in changes in neuronal activity and neurotransmitter release, leading to the psychedelic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine are still being studied. However, it has been shown to induce changes in brain activity, including alterations in functional connectivity and blood flow. It has also been shown to alter mood, perception, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine in lab experiments is its potency and selectivity for the serotonin 2A receptor, which allows for precise manipulation of neuronal activity. However, its potential for abuse and safety concerns limit its use in research.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine. One area of interest is the development of more selective compounds that can target specific serotonin receptors. Another direction is the investigation of the long-term effects of the compound on brain function and behavior. Additionally, the potential therapeutic applications of the compound in treating psychiatric disorders such as depression and anxiety should be explored.
Conclusion:
N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. Its potent psychedelic effects and selectivity for the serotonin 2A receptor make it a valuable tool for studying the mechanisms underlying mood, cognition, and perception. However, its potential for abuse and safety concerns limit its use in research. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine involves several steps, including the reaction of 2,5-dimethoxyphenethylamine with iodine monochloride, followed by the reaction with diethylamine and pentanone. The final product is obtained through purification and isolation steps. This synthesis method has been described in detail in the scientific literature.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-5-(4-iodophenoxy)-1-pentanamine has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 2A receptor, which is involved in regulating mood, cognition, and perception. Therefore, it can be used to study the mechanisms underlying these processes.
Eigenschaften
IUPAC Name |
N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24INO/c1-3-17(4-2)12-6-5-7-13-18-15-10-8-14(16)9-11-15/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBVVLXEDMWVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-5-(4-iodophenoxy)pentan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215273.png)
![8-chloro-2-(1H-tetrazol-5-ylacetyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5215280.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)


![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B5215329.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![4-{4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-yl}morpholine](/img/structure/B5215345.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)
